molecular formula C9H14N2O4 B13735430 n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] CAS No. 28711-05-9

n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]

Cat. No.: B13735430
CAS No.: 28711-05-9
M. Wt: 214.22 g/mol
InChI Key: ZGRZYEIIQUWUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is an organic compound with the chemical formula CH₂[NHC(O)CH₂OH]₂. It is a colorless solid that is primarily used as a crosslinking agent in polyacrylamides. This compound is particularly significant in the field of biochemistry, where it is used in the preparation of gels for electrophoresis and chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst. The reaction typically proceeds via the formation of n-(hydroxymethyl)acrylamide, which then reacts further to form the final product. The reaction conditions often involve an aqueous solution of formaldehyde and acrylamide, with copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yields and purity. The product is then purified through recrystallization using solvents like acetone and water .

Chemical Reactions Analysis

Types of Reactions

n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in the initial synthesis.

    Copper (I) Chloride: Acts as a polymerization inhibitor.

    Sulfuric Acid: Serves as a catalyst.

    Acrylamide: The primary reactant.

Major Products

The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .

Mechanism of Action

The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is unique due to its dual functionality, which allows it to form more complex and stable crosslinked structures compared to its analogs. This makes it particularly valuable in applications requiring high mechanical strength and stability .

Properties

CAS No.

28711-05-9

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide

InChI

InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2

InChI Key

ZGRZYEIIQUWUFZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CN(CO)C(=O)C=C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.